4-(2-(2-Methyl-1H-imidazol-1-yl)ethyl)piperidine
Overview
Description
The compound “4-(2-(2-Methyl-1H-imidazol-1-yl)ethyl)piperidine” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Synthesis Analysis
Imidazole was first synthesized by glyoxal and ammonia . Hadizadeh et al. synthesized a similar compound, 2-(2-(1H-imidazol-1-yl)ethyl)-4-(1-benzyl-2-(substituted thio)-1H-imidazol-5-yl)-5-(substituted carbonyl)-6-methyl-1, 4-dihydropyridine-3-substituted carboxylic acid .Molecular Structure Analysis
The molecular structure of imidazole contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole is amphoteric in nature, showing both acidic and basic properties . It is highly soluble in water and other polar solvents . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .Scientific Research Applications
Synthesis and Structural Identification
- Synthesis and Identification of Derivatives : The compound has been used in the synthesis of potential anti-malarial agents and other derivatives. For example, 7-chloro-4-{4-[2-(2-methyl-imidazol-1-yl)ethyl]-piperidine-1-yl} qinoline was synthesized as a potential anti-malarial agent (Guo Qian-yi, 2011).
Chemical Synthesis
- Novel Series of Derivatives : The compound has been utilized in the synthesis of novel benzo[4,5]imidazo[1,2-a]pyridine derivatives, showcasing its versatility in chemical syntheses (Fereshteh Goli-Garmroodi et al., 2015).
Biological Activity
- Antibacterial and Antifungal Applications : Compounds synthesized using 4-(2-(2-Methyl-1H-imidazol-1-yl)ethyl)piperidine have shown significant biological activity against standard strains, indicating its potential in antimicrobial applications (Ravinder Nath ANISETTI & M. S. Reddy, 2012).
- Role in Histamine H3 Receptor Agonism : Piperidine derivatives of the compound have been investigated for their agonistic activity on the human histamine H3 receptor, indicating potential pharmacological applications (M. Ishikawa et al., 2010).
Synthesis Methods
- Efficient Synthesis Processes : Efficient and simple synthesis methods have been developed for 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives, highlighting the compound's utility in streamlining chemical processes (R. Rajkumar, A. Kamaraj, K. Krishnasamy, 2014).
NMDA Receptor Ligands
- Discovery of NMDA Receptor Antagonists : The compound has been identified as a potent antagonist of the NR1A/2B subtype of the NMDA receptor, suggesting its potential in neurological applications (J. Wright et al., 1999).
properties
IUPAC Name |
4-[2-(2-methylimidazol-1-yl)ethyl]piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3/c1-10-13-7-9-14(10)8-4-11-2-5-12-6-3-11/h7,9,11-12H,2-6,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPCPADMQGUJDCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCC2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50424479 | |
Record name | 4-[2-(2-Methyl-1H-imidazol-1-yl)ethyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50424479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-(2-Methyl-1H-imidazol-1-yl)ethyl)piperidine | |
CAS RN |
130516-99-3 | |
Record name | 4-[2-(2-Methyl-1H-imidazol-1-yl)ethyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50424479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[2-(2-Methyl-1H-imidazol-1-yl)ethyl]piperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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